5-Bromo-4-azaindole

Vue d'ensemble

Description

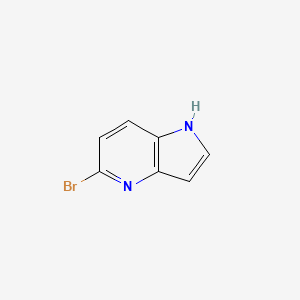

5-bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la Kinase

Le 5-Bromo-4-azaindole a été utilisé dans la conception d'inhibiteurs de kinase, qui jouent un rôle crucial dans le traitement de divers cancers . Les inhibiteurs de kinase agissent en bloquant l'action des enzymes connues sous le nom de kinases, qui sont impliquées dans la régulation des fonctions cellulaires telles que la signalisation cellulaire, la croissance et la division. En inhibant ces enzymes, les composés peuvent efficacement ralentir ou arrêter la prolifération des cellules cancéreuses.

Découverte de Médicaments et Chimie Médicinale

Le noyau azaindole, y compris le this compound, est un échafaudage précieux en chimie médicinale en raison de ses propriétés bioisostériques avec les indoles et les purines . Il offre une plate-forme polyvalente pour le développement de nouveaux agents thérapeutiques avec des applications potentielles dans une variété de maladies, y compris les troubles neurologiques et les infections.

Synthèse de Semi-conducteurs Organiques

Les azaindoles, y compris le this compound, servent de blocs de construction dans la synthèse de semi-conducteurs organiques . Ces matériaux sont essentiels au développement de dispositifs électroniques tels que les cellules solaires et les transistors, où ils offrent des avantages tels que la flexibilité et des coûts de production plus bas par rapport aux semi-conducteurs traditionnels.

Modulation des Processus Biologiques

Le squelette azaindole est reconnu pour son rôle dans la modulation des processus biologiques . Cela inclut la capacité d'interagir avec diverses cibles biologiques, conduisant à la modulation de voies biologiques qui peuvent être exploitées pour des avantages thérapeutiques, en particulier dans le contexte de maladies où ces voies sont dysrégulées.

Méthodologies Synthétiques

Le this compound est impliqué dans de nouvelles méthodologies synthétiques qui permettent la production d'azaindoles diversement substitués . Ces méthodes sont cruciales pour élargir l'espace chimique et explorer de nouveaux composés avec des activités biologiques potentielles.

Disponibilité Commerciale et Innovation Synthétique

La disponibilité commerciale du this compound a augmenté au fil du temps, reflétant son importance dans la recherche et le développement de médicaments . Les mises à jour continues dans l'innovation synthétique ont conduit à l'émergence de nouvelles synthèses et de structures inconnues, élargissant les applications potentielles de ce composé.

Mécanisme D'action

Target of Action

5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .

Mode of Action

Azaindole derivatives, to which this compound belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.

Pharmacokinetics

Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.

Result of Action

Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .

Analyse Biochimique

Biochemical Properties

5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .

Cellular Effects

The effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-Bromo-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to 5-Bromo-1H-pyrrolo[3,2-b]pyridine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Activité Biologique

5-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-4-azaindole, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-1H-pyrrolo[3,2-b]pyridine features a fused six-membered pyridine and five-membered pyrrole ring structure. Its molecular formula is , with a notable planar azaindole skeleton that facilitates interactions with various biomolecules and enzymes .

The primary biological activity of 5-bromo-1H-pyrrolo[3,2-b]pyridine is attributed to its role as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). This compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently affecting cellular processes such as proliferation and apoptosis .

Targeted Kinases

- FGFR1

- FGFR2

- FGFR3

Inhibition of Cell Proliferation

Studies have demonstrated that 5-bromo-1H-pyrrolo[3,2-b]pyridine effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cells. The compound exhibited lower IC50 values compared to cisplatin, a commonly used chemotherapeutic agent .

| Cell Line | IC50 Value (µM) | Cisplatin IC50 Value (µM) |

|---|---|---|

| HOS | 2.5 | 34.2 |

| MCF7 | 2.0 | 19.6 |

| LNCaP | 1.5 | 3.8 |

Induction of Apoptosis

The compound also induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Its interaction with FGFRs leads to downstream effects that promote apoptotic pathways, thereby enhancing its anticancer potential .

Case Study 1: Antitumor Activity in Breast Cancer

In a study evaluating the effects of various pyrrolo[3,2-b]pyridine derivatives, compound 4h was highlighted for its potent inhibitory activity against FGFRs. It significantly inhibited the proliferation of breast cancer cell line 4T1 and induced apoptosis at low concentrations .

Case Study 2: Cytotoxicity Against Multiple Cancer Cell Lines

Research indicated that derivatives of 5-bromo-1H-pyrrolo[3,2-b]pyridine showed moderate to excellent antitumor activities across multiple cancer cell lines including HeLa and SGC-7901. Among these derivatives, one compound exhibited an IC50 value as low as 0.12 µM against HeLa cells, indicating its potential as a lead compound for further development .

Pharmacokinetics

The pharmacokinetic profile of azaindole derivatives suggests favorable properties for drug development, including modifiable solubility and lipophilicity. These characteristics are crucial for optimizing the bioavailability and efficacy of therapeutic agents targeting FGFRs .

Propriétés

IUPAC Name |

5-bromo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTANNMEOBCHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646719 | |

| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-51-4 | |

| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.